molecular formula CCl3Si B14281748 Trichlormethylsilan

Trichlormethylsilan

Cat. No.: B14281748
M. Wt: 146.45 g/mol
InChI Key: IPBRIJAYQVOWRM-UHFFFAOYSA-N
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Description

Trichlormethylsilan, also known as methyltrichlorosilane, is an organosilicon compound with the chemical formula CH₃SiCl₃. It is a colorless liquid with a sharp odor similar to hydrochloric acid. This compound is primarily used as a precursor for forming various cross-linked siloxane polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichlormethylsilan is typically synthesized through the direct process of reacting chloromethane with elemental silicon in the presence of a copper catalyst at temperatures of at least 250°C . The reaction can be represented as: [ 2 \text{CH}_3\text{Cl} + \text{Si} \rightarrow (\text{CH}_3)_4-n\text{SiCl}_n + \text{other products} ]

Industrial Production Methods: In industrial settings, the production of this compound involves reducing the amount of metal catalyst to favor the formation of methyltrichlorosilane over other products like dimethyldichlorosilane .

Types of Reactions:

  • Hydrolysis: this compound undergoes hydrolysis to form silanols and hydrochloric acid. The reaction is as follows: [ \text{MeSiCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{MeSi(OH)}_3 + 3 \text{HCl} ] The silanol formed is unstable and condenses to give a polymer network: [ \text{MeSi(OH)}3 \rightarrow \text{MeSiO}{1.5} + 1.5 \text{H}_2\text{O} ]

  • Alcoholysis: Reaction with alcohols to form alkoxysilanes. For example, methanol converts this compound to trimethoxymethylsilane: [ \text{MeSiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{MeSi(OCH}_3)_3 + 3 \text{HCl} ]

  • Reduction: Reduction with alkali metals forms highly crosslinked materials like poly(methylsilyne): [ n \text{MeSiCl}_3 + 3n \text{Na} \rightarrow [\text{MeSi}]_n + 3n \text{NaCl} ]

Common Reagents and Conditions:

    Hydrolysis: Water

    Alcoholysis: Alcohols such as methanol

    Reduction: Alkali metals like sodium

Major Products:

    Hydrolysis: Silanols and hydrochloric acid

    Alcoholysis: Alkoxysilanes and hydrochloric acid

    Reduction: Poly(methylsilyne) and sodium chloride

Scientific Research Applications

Trichlormethylsilan has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of trichlormethylsilan primarily involves its reactivity with water and alcohols to form silanols and alkoxysilanes, respectively. These reactions are crucial for the formation of cross-linked polymer networks. The molecular targets include hydroxyl groups in water and alcohols, leading to the formation of siloxane bonds .

Comparison with Similar Compounds

  • Trimethylsilyl chloride (CH₃)₃SiCl
  • Dimethyldichlorosilane (CH₃)₂SiCl₂
  • Trichlorosilane (HSiCl₃)

Comparison:

This compound stands out due to its high reactivity and versatility in forming various siloxane polymers, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

CCl3Si

Molecular Weight

146.45 g/mol

InChI

InChI=1S/CCl3Si/c2-1(3,4)5

InChI Key

IPBRIJAYQVOWRM-UHFFFAOYSA-N

Canonical SMILES

C([Si])(Cl)(Cl)Cl

Origin of Product

United States

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